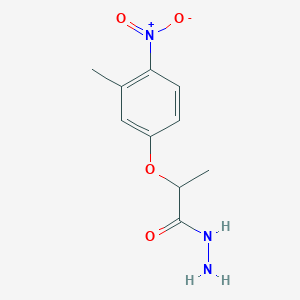

2-(3-Methyl-4-nitrophenoxy)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide typically involves the reaction of 3-methyl-4-nitrophenol with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80 degrees Celsius, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Reduction: 2-(3-Methyl-4-aminophenoxy)propanohydrazide.

Substitution: Various substituted phenoxypropanohydrazides.

Hydrolysis: 3-Methyl-4-nitrophenol and propanohydrazide.

Aplicaciones Científicas De Investigación

2-(3-Methyl-4-nitrophenoxy)propanohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The phenoxy group may also play a role in binding to specific targets, enhancing the compound’s efficacy .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Nitrophenoxy)propanohydrazide: Similar structure but lacks the methyl group on the phenyl ring.

2-(3-Methylphenoxy)propanohydrazide: Similar structure but lacks the nitro group on the phenyl ring.

2-(4-Aminophenoxy)propanohydrazide: Similar structure but has an amino group instead of a nitro group.

Uniqueness

2-(3-Methyl-4-nitrophenoxy)propanohydrazide is unique due to the presence of both the methyl and nitro groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Actividad Biológica

2-(3-Methyl-4-nitrophenoxy)propanohydrazide, with the CAS number 588681-42-9, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

- Molecular Formula : C10H13N3O4

- Molecular Weight : 241.23 g/mol

- Structure : The compound features a hydrazide functional group attached to a propanohydrazide backbone, with a nitrophenoxy substituent that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitrophenol with propanohydrazide under controlled conditions. The reaction parameters, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives, including those similar to this compound, exhibit notable anticancer properties. For instance, a study evaluating various hydrazone compounds demonstrated significant cytotoxic effects against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. Among the tested compounds, those with similar structural motifs showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antioxidant Properties

The antioxidant potential of hydrazone derivatives has been explored in several studies. Compounds bearing similar functional groups have been shown to possess antioxidant activities comparable to well-known antioxidants like ascorbic acid. This is particularly relevant for compounds that can mitigate oxidative stress, which is linked to various diseases including cancer .

The mechanism through which this compound exerts its biological effects may involve several pathways:

- Cell Cycle Inhibition : Compounds with similar structures have been observed to disrupt the cell cycle in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can reduce oxidative damage in cells, thereby enhancing cell survival under stress conditions.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-6-5-8(3-4-9(6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVGSGUFQRLLLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)NN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395712 |

Source

|

| Record name | 2-(3-methyl-4-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588681-42-9 |

Source

|

| Record name | 2-(3-methyl-4-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.